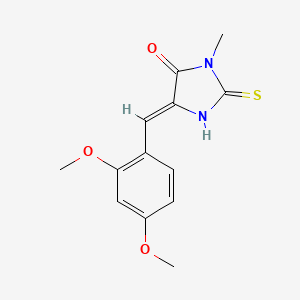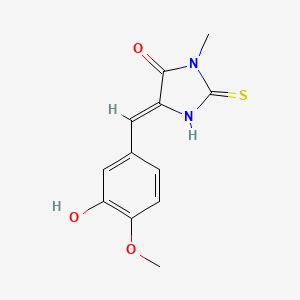
5-(2,4-dimethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-dimethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone, also known as DMTS, is a synthetic compound that has been widely used in scientific research. It belongs to the class of thioxoimidazolidinone derivatives and has been shown to possess various biological activities.
Mechanism of Action
The mechanism of action of 5-(2,4-dimethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is not fully understood. However, it has been proposed that 5-(2,4-dimethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone exerts its biological activities by modulating the redox status of cells. 5-(2,4-dimethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been shown to increase the levels of glutathione, a major antioxidant in cells. This increase in glutathione levels may protect cells from oxidative stress and prevent cell damage.
Biochemical and Physiological Effects
5-(2,4-dimethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism. 5-(2,4-dimethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition of MMP activity may prevent the invasion and metastasis of cancer cells. In addition, 5-(2,4-dimethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been found to reduce the levels of reactive oxygen species (ROS) in cells, which may protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
5-(2,4-dimethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. 5-(2,4-dimethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been extensively studied for its biological activities, which makes it a valuable tool for research. However, 5-(2,4-dimethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone also has some limitations. It is a synthetic compound that may not fully mimic the biological activity of natural compounds. In addition, the mechanism of action of 5-(2,4-dimethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 5-(2,4-dimethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone. One area of research could be the development of 5-(2,4-dimethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone analogs with improved biological activities. Another area of research could be the elucidation of the mechanism of action of 5-(2,4-dimethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone. This could lead to a better understanding of the redox regulation of cells and the development of new therapies for various diseases. Finally, the use of 5-(2,4-dimethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone in combination with other compounds could be explored for the development of more effective therapies.
Synthesis Methods
5-(2,4-dimethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone can be synthesized by the reaction of 2,4-dimethoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with methyl iodide to yield 5-(2,4-dimethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Scientific Research Applications
5-(2,4-dimethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been extensively studied for its biological activities. It has been shown to exhibit anticancer, antiviral, and anti-inflammatory properties. 5-(2,4-dimethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been found to inhibit the proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to inhibit the replication of hepatitis B virus and human immunodeficiency virus (HIV). In addition, 5-(2,4-dimethoxybenzylidene)-3-methyl-2-thioxo-4-imidazolidinone has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-15-12(16)10(14-13(15)19)6-8-4-5-9(17-2)7-11(8)18-3/h4-7H,1-3H3,(H,14,19)/b10-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYNBJIQLDJYKL-POHAHGRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C=C(C=C2)OC)OC)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=C(C=C(C=C2)OC)OC)/NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(2,4-dimethoxybenzylidene)-3-methyl-2-thioxoimidazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B5911989.png)
![methyl 4-{2,5-dimethyl-3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B5911992.png)
![5-hydroxy-2-{[3-(4-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5912010.png)
![1-phenyl-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one](/img/structure/B5912014.png)
![4-methyl-N'-[1-(5-methyl-2-furyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5912022.png)
![2-ethyl-5-imino-6-(4-pyridinylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5912027.png)
![N-(4-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5912031.png)
![N-{[5-(2,4-difluorophenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5912039.png)
![2-[(3-carboxyacryloyl)amino]-4-chlorobenzoic acid](/img/structure/B5912041.png)
![2-benzyl-6-benzylidene-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5912051.png)

![5-{4-[(3-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5912072.png)

![N-[5-(dimethylamino)-2,3-dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene]-4-methylbenzenesulfonamide](/img/structure/B5912082.png)